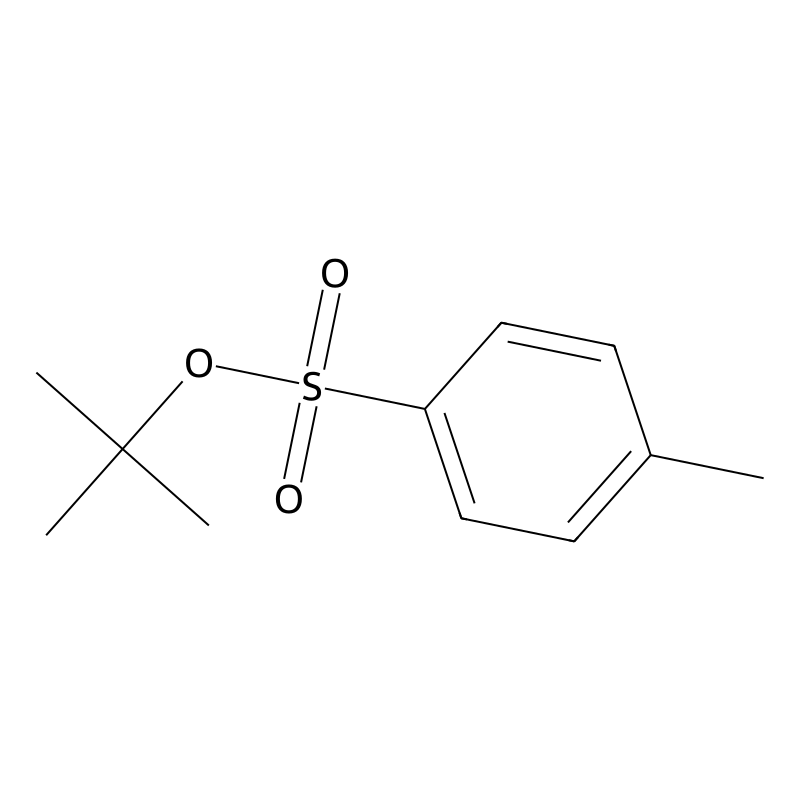

tert-Butyl Tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl Tosylate is an organic compound classified as a tosylate ester. It is derived from tert-butyl alcohol and p-toluenesulfonic acid, resulting in a structure that features a tert-butyl group attached to a tosyl group. The compound is represented by the chemical formula CHOS and has a molecular weight of approximately 218.29 g/mol. Tert-Butyl Tosylate is known for its excellent leaving group ability, which makes it valuable in various organic synthesis reactions, particularly in nucleophilic substitution processes.

As there is limited research on this specific compound, there is no established mechanism of action for tert-Butyl 4-methylbenzenesulfonate in biological systems.

Organic Synthesis

The tert-butyl group (1,1-dimethylethyl) is a common protecting group in organic synthesis. It can be used to protect a carboxylic acid group during a reaction and then easily removed later. Tert-Butyl 4-Methylbenzenesulfonate could potentially be used as a precursor to introduce a 4-methylbenzenesulfonyl group (tosyl group) into a molecule, followed by deprotection to reveal the carboxylic acid. PubChem: )

Material Science

Due to the presence of the sulfonate group (SO3-), tert-Butyl 4-Methylbenzenesulfonate may have properties relevant to material science. Sulfonate groups can be water-soluble and can participate in ionic interactions. This suggests potential applications in areas like ionic liquids or as components in the design of functional materials.

Tert-Butyl Tosylate undergoes several key reactions:

- Nucleophilic Substitution: It can participate in both and reactions due to the good leaving group ability of the tosylate moiety. In reactions, the formation of a carbocation intermediate occurs, while involves a direct attack by the nucleophile on the carbon attached to the tosylate .

- Elimination Reactions: Tert-Butyl Tosylate can also undergo elimination reactions to form alkenes. This typically occurs via an mechanism, where a base abstracts a proton adjacent to the tosylate group, leading to double bond formation .

- Reactions with Nucleophiles: The compound reacts readily with various nucleophiles, including amines and alcohols, to form new carbon-nitrogen or carbon-oxygen bonds, respectively .

Tert-Butyl Tosylate can be synthesized through several methods:

- Direct Tosylation: The most common method involves reacting tert-butyl alcohol with p-toluenesulfonic acid chloride (tosyl chloride) in the presence of a base such as pyridine. This reaction converts the hydroxyl group of the alcohol into a tosylate group without affecting stereochemistry .

- Alternative Catalytic Methods: Recent advancements have introduced catalytic methods for synthesizing tosylates using indium or ytterbium catalysts under mild conditions, enhancing yield and reducing reaction time .

- Solvent-Free Methods: Some studies suggest solvent-free methods using solid-state reactions or microwave irradiation to produce tert-butyl tosylate efficiently, emphasizing environmental friendliness .

Tert-Butyl Tosylate has several applications in organic chemistry:

- Synthetic Intermediates: It is widely used as an intermediate in organic synthesis for preparing various compounds, including pharmaceuticals and agrochemicals.

- Facilitating Nucleophilic Substitution: Due to its excellent leaving group properties, it facilitates nucleophilic substitutions that would otherwise be challenging with alcohols .

- Stereochemical Control: Tert-Butyl Tosylate allows for stereochemical control in reactions, maintaining configuration during transformations .

Interaction studies involving Tert-Butyl Tosylate primarily focus on its reactivity with nucleophiles and its role as a leaving group in substitution reactions. The compound's stability and reactivity under different conditions have been examined to optimize its use in synthetic pathways. Understanding its interactions helps chemists tailor synthetic routes for desired products effectively .

Tert-Butyl Tosylate shares similarities with other sulfonate esters such as methanesulfonate (mesylate) and trifluoromethanesulfonate (triflate). Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Leaving Group Ability | Stability | Stereochemical Retention |

|---|---|---|---|---|

| Tert-Butyl Tosylate | CHOS | Good | Moderate | Retained |

| Methanesulfonate | CHOS | Good | High | Retained |

| Trifluoromethanesulfonate | CFOS | Excellent | Low | Inverted |

Unique Features- Leaving Group Ability: While all three compounds serve as good leaving groups, triflates are superior due to their enhanced stability.

- Stability: Tert-butyl tosylate exhibits moderate stability compared to mesylates and triflates.

- Stereochemical Control: Tert-butyl tosylate maintains stereochemistry during conversion processes, which is advantageous for certain synthetic applications.

Systematic Naming and Structural Characteristics

tert-Butyl Tosylate is systematically named as 1,1-dimethylethyl 4-methylbenzenesulfonate. Its IUPAC name reflects the esterification of p-toluenesulfonic acid with tert-butanol. The SMILES notation, O=S(C1=CC=C(C)C=C1)(OC(C)(C)C)=O, highlights the sulfonyl group bonded to the aromatic ring and the tert-butyl ether moiety.

Key Synonyms

| Synonym | CAS Alternative |

|---|---|

| tert-Butyl p-toluenesulfonate | 4664-57-7 |

| Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | - |

| Bortezomib Impurity 49 | - |

These names underscore its role as both a synthetic intermediate and an impurity in pharmaceutical contexts.

Physical and Spectroscopic Properties

tert-Butyl Tosylate is a colorless to pale yellow liquid with high solubility in organic solvents such as dichloromethane and tetrahydrofuran. Its density is calculated as approximately 1.122 g/cm³ at 20°C. While exact boiling and melting points are not widely reported, its stability under inert atmospheres and low temperatures is critical to its handling and storage.

Spectroscopic Data

- Infrared (IR) Spectra: Peaks corresponding to sulfonyl (S=O) and ether (C-O) bonds are diagnostic.

- Nuclear Magnetic Resonance (NMR): Proton NMR reveals signals for the tert-butyl group (δ ~1.2 ppm) and aromatic protons (δ ~7.3–7.8 ppm).

Half-life Determinations

The most comprehensive data on the stability of tert-butyl tosylate comes from the pioneering work of Hoffmann (1965), who determined that this compound exhibits extremely limited stability under typical laboratory conditions. In acetonitrile at 0°C, the half-life was measured at 63 minutes [1], indicating rapid decomposition even at reduced temperatures. This remarkably short half-life demonstrates the inherently unstable nature of the tertiary tosylate structure.

The half-life data represents first-order kinetics, consistent with a unimolecular elimination mechanism (E1). The rapid decomposition observed at 0°C suggests that at room temperature, the compound would be even less stable, with decomposition occurring within minutes rather than hours. This instability has practical implications for synthesis and storage, as the compound must be handled under carefully controlled conditions and used immediately after preparation.

Spontaneous E1 Reaction Kinetics

The spontaneous decomposition of tert-butyl tosylate proceeds through an E1 elimination mechanism, which involves the initial ionization of the carbon-tosylate bond to form a tertiary carbocation intermediate [1] [2]. This process is kinetically first-order, meaning the rate of reaction depends solely on the concentration of the tosylate substrate and is independent of the concentration of any base or nucleophile present in solution.

The E1 mechanism is favored for tert-butyl tosylate due to the stability of the resulting tertiary carbocation. The tert-butyl cation (C(CH₃)₃⁺) is highly stabilized by hyperconjugation from the surrounding methyl groups, making the ionization step energetically favorable [3] [4]. Once formed, this carbocation can rapidly lose a proton from one of the adjacent methyl groups to produce isobutylene (2-methylpropene) as the primary elimination product [3] [2].

The spontaneous nature of this reaction means that decomposition can occur without the addition of external bases or heat, simply through the inherent instability of the tertiary tosylate bond. This distinguishes tert-butyl tosylate from primary and secondary tosylates, which require specific reaction conditions to undergo elimination [5] [6].

Solvent Effects on Stability

The stability of tert-butyl tosylate is profoundly influenced by the choice of solvent, with polar, ionizing solvents dramatically accelerating decomposition through enhanced carbocation formation [7] [8] [9]. In acetonitrile, the compound demonstrates its shortest reported half-life of 63 minutes at 0°C [1], indicating that this polar aprotic solvent effectively stabilizes the developing carbocation through solvation.

Protic solvents such as water and alcohols further destabilize the tosylate through nucleophilic assistance and enhanced ionization [10] [11]. Water, in particular, rapidly hydrolyzes tert-butyl tosylate through both SN1 and E1 pathways, leading to a mixture of tert-butyl alcohol and isobutylene products [10]. The rate of decomposition in aqueous media is so rapid that isolation of the compound becomes practically impossible.

Highly ionizing solvents like trifluoroethanol (TFE) and hexafluoroisopropanol create extremely destabilizing environments for tert-butyl tosylate [12] [11]. These fluorinated alcohols possess exceptional ability to stabilize carbocations through strong hydrogen bonding and electrostatic interactions, leading to near-instantaneous decomposition at room temperature [7] [11].

Conversely, non-polar solvents such as hexane or benzene provide greater stability by minimizing the stabilization of ionic intermediates [13]. However, even in these less polar media, the compound remains inherently unstable due to the favorable thermodynamics of forming the tertiary carbocation and eliminating tosylate.

Reaction Mechanisms

Elimination Pathways

The primary reaction pathway for tert-butyl tosylate involves E1 elimination, proceeding through a two-step mechanism initiated by spontaneous ionization of the carbon-tosylate bond [3] [2]. The first step involves the heterolytic cleavage of the C-O bond, generating a tertiary carbocation and a tosylate anion. This step is rate-determining and exhibits first-order kinetics with respect to the tosylate concentration [14] [4].

The second step involves rapid deprotonation of the carbocation by any available base, including the tosylate anion itself, solvent molecules, or added bases [2]. The abstraction of a proton from one of the methyl groups results in the formation of isobutylene as the predominant elimination product. The regioselectivity of this elimination follows Zaitsev's rule, favoring the formation of the more substituted alkene [3] [2].

The E1 mechanism is distinguished from the E2 mechanism by its independence from base strength and concentration [5] [6]. Unlike E2 eliminations, which require strong bases and proceed through concerted mechanisms, the E1 pathway for tert-butyl tosylate occurs spontaneously due to the exceptional stability of the tertiary carbocation intermediate [4] [2].

Under certain conditions, particularly in the presence of bulky bases, minor E2 elimination may compete with the dominant E1 pathway [15]. However, the overwhelming preference for E1 elimination reflects the thermodynamic favorability of tertiary carbocation formation and the steric accessibility of the elimination pathway [3] [4].

Substitution Reactions

While elimination dominates the reactivity of tert-butyl tosylate, substitution reactions can occur through the SN1 mechanism when nucleophiles are present [2] [10]. The substitution pathway shares the same rate-determining step as elimination: the ionization to form the tertiary carbocation. Once formed, this carbocation can be attacked by nucleophiles to yield substitution products [10].

The SN1 mechanism results in racemization when the tosylate is attached to a stereogenic center, as the planar carbocation intermediate can be attacked from either face [5] [6]. This contrasts with SN2 reactions, which would result in inversion of configuration but are precluded by the steric hindrance around the tertiary carbon center [10].

Competition between substitution and elimination depends on the nature of the nucleophile and reaction conditions [10] [6]. Strong nucleophiles favor substitution, while weak bases promote elimination [2]. In aqueous solutions, both pathways operate simultaneously, producing mixtures of tert-butyl alcohol (substitution) and isobutylene (elimination) [10].

The relative rates of substitution versus elimination are influenced by temperature, with higher temperatures generally favoring elimination due to the greater entropy change associated with alkene formation [2] [16]. Solvent effects also play a crucial role, with polar protic solvents favoring both pathways but potentially altering their relative rates [7] [11].

Stereochemical Implications

The stereochemical consequences of tert-butyl tosylate reactions are primarily determined by the planar nature of the tertiary carbocation intermediate formed during both elimination and substitution pathways [2] [10]. When the tosylate group is attached to a stereogenic center, the formation of the sp²-hybridized carbocation results in loss of stereochemical information at that position [5] [6].

For substitution reactions proceeding through the SN1 mechanism, nucleophilic attack can occur from either face of the planar carbocation, leading to racemization at the former tosylate-bearing carbon [10] [6]. This stereochemical scrambling is characteristic of tertiary substrates undergoing SN1 reactions and distinguishes them from primary and secondary systems that typically undergo stereospecific SN2 substitution [5].

In elimination reactions, the E1 mechanism does not impose strict stereochemical requirements for the relative positions of the leaving group and the abstracted proton [3] [2]. This differs from E2 eliminations, which require antiperiplanar geometry for optimal orbital overlap during the concerted process [5]. The lack of geometric constraints in E1 elimination contributes to the facility with which tert-butyl tosylate undergoes spontaneous decomposition [2].

The formation of the isobutylene product from tert-butyl tosylate elimination does not involve stereochemical considerations, as the resulting alkene contains no stereogenic centers [3]. However, in more complex tertiary tosylates with additional substituents, the E1 mechanism may lead to mixtures of alkene products with different substitution patterns, following Zaitsev's rule for the major product [2].

Structure-Reactivity Relationships

The exceptional reactivity of tert-butyl tosylate compared to primary and secondary tosylates stems from the stabilization energy of the tertiary carbocation intermediate [17] [18]. The tert-butyl cation benefits from extensive hyperconjugation with the three methyl groups, providing approximately 12-15 kcal/mol of stabilization relative to primary carbocations [17]. This stabilization dramatically lowers the activation energy for ionization, making spontaneous decomposition thermodynamically favorable [18].

The leaving group ability of tosylate contributes significantly to the reactivity profile [19]. Tosylate is an excellent leaving group due to the electron-withdrawing nature of the sulfonyl functionality and the resonance stabilization of the conjugate base [19]. The para-methyl group on the tosylate provides additional electron donation through inductive effects, optimizing the balance between leaving group ability and stability.

Steric factors also influence the reactivity pattern of tert-butyl tosylate [18] [20]. The bulky tert-butyl group creates significant steric hindrance around the reaction center, effectively blocking SN2 substitution pathways while facilitating E1 elimination through relief of steric strain upon carbocation formation [18]. This steric effect is amplified by the sp³ to sp² hybridization change that occurs during ionization, reducing the coordination number around the carbon center [20].

Electronic effects from the methyl substituents provide both inductive electron donation and hyperconjugative stabilization to the developing positive charge [17] [18]. These effects work synergistically to lower the activation barrier for C-O bond cleavage and stabilize the resulting carbocation intermediate [17]. The combination of these factors makes tert-butyl tosylate one of the most reactive organic substrates toward unimolecular processes [18].

Factors Affecting Stability Controversy

Temperature Dependence

The thermal stability of tert-butyl tosylate exhibits a pronounced temperature dependence, with increasing temperature dramatically accelerating decomposition rates through enhanced molecular motion and bond vibrations [21] [22]. At 0°C in acetonitrile, the half-life of 63 minutes represents a baseline for thermal stability [1], but this decreases exponentially with temperature elevation following Arrhenius kinetics [21].

Thermal decomposition studies of related tert-butyl compounds indicate activation energies typically ranging from 25-35 kcal/mol for unimolecular elimination processes [22] [23]. For tert-butyl tosylate, the relatively low activation energy reflects the exceptional leaving group ability of tosylate and the stability of the tertiary carbocation product [22].

Temperature effects on stability become particularly pronounced above 50°C, where decomposition can occur within minutes rather than hours [24]. This temperature sensitivity has practical implications for synthetic applications, requiring careful temperature control during preparation and handling [24]. Even modest temperature increases can shift the compound from marginally stable to rapidly decomposing [21].

The temperature dependence also affects the competition between elimination and substitution pathways [2] [16]. Higher temperatures generally favor elimination due to the greater entropy change associated with alkene formation compared to substitution reactions [16]. This temperature effect, combined with the inherent instability of the tosylate, creates a narrow window of conditions where the compound can be successfully utilized [2].

Catalyst Effects on Stability

The presence of catalytic species can dramatically influence the stability of tert-butyl tosylate, with Lewis acids, Brønsted acids, and metal salts all capable of accelerating decomposition through different mechanisms [25] [24] [26]. Lewis acidic metal species such as indium(III) compounds can coordinate to the tosylate oxygen, activating the leaving group and facilitating ionization [24] [26].

Indium-based catalysts have been specifically studied in the context of tert-butyl compound reactivity [24] [26]. The synthesis of tert-butyl tosylate using indium metal catalysis at elevated temperatures (120°C) has been reported, although the stability of the product under these conditions remains questionable [1]. The apparent contradiction between reported synthesis and known instability suggests that either the reactions proceed through different mechanisms or the products undergo rapid decomposition [1].

Acid catalysis can dramatically destabilize tert-butyl tosylate through protonation of the tosylate group, converting it into an even better leaving group [25]. Both Lewis and Brønsted acids can facilitate this activation, leading to rapid elimination under otherwise mild conditions [25]. This acid sensitivity requires careful control of reaction pH and exclusion of acidic impurities during handling [25].